2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Alzheimer's disease acetylcholinesterase inhibition hepatoprotection

2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 1132758-35-0) is a heterocyclic small molecule belonging to the 5,6,7,8-tetrahydroquinoline-3-carbonitrile family. Its core scaffold features a partially hydrogenated quinoline ring bearing three key substituents: a chloro group at position 2, a phenyl ring at position 4, and a nitrile function at position With a molecular formula of C₁₆H₁₃ClN₂ and a molecular weight of 268.74 g/mol, this compound serves as both a pharmacologically relevant scaffold and a versatile synthetic intermediate.

Molecular Formula C16H13ClN2
Molecular Weight 268.74 g/mol
Cat. No. B15064672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Molecular FormulaC16H13ClN2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2/c17-16-13(10-18)15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16/h1-3,6-7H,4-5,8-9H2
InChIKeyABQSLKNQOYWSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Structural Identity and Core Scaffold


2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 1132758-35-0) is a heterocyclic small molecule belonging to the 5,6,7,8-tetrahydroquinoline-3-carbonitrile family [1]. Its core scaffold features a partially hydrogenated quinoline ring bearing three key substituents: a chloro group at position 2, a phenyl ring at position 4, and a nitrile function at position 3. With a molecular formula of C₁₆H₁₃ClN₂ and a molecular weight of 268.74 g/mol, this compound serves as both a pharmacologically relevant scaffold and a versatile synthetic intermediate . The 2-chloro substituent provides a reactive handle for further chemical elaboration via nucleophilic aromatic substitution, while the 3-carbonitrile group offers additional sites for functional group interconversion (e.g., hydrolysis to amide/carboxylic acid or reduction to amine), positioning this compound as a strategic building block in medicinal chemistry programs [1].

Why 2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Cannot Be Trivially Replaced by In-Class Analogs


The tetrahydroquinoline-3-carbonitrile chemical space contains numerous close structural analogs, yet systematic substitution at key positions—particularly at C-2, C-4, and the presence or absence of the 3-carbonitrile—drives divergent biological activity profiles and chemical reactivity [1]. In a hepatoprotection model, chlorinated 4-phenyl-tetrahydroquinoline derivatives (represented by compound III, X = Cl) demonstrated markedly improved acetylcholinesterase inhibitory activity relative to the non-chlorinated congener (compound III, X = H), illustrating that the simple presence of a halogen at the 2-position is not a silent modification but a critical determinant of target engagement [1]. Furthermore, the 2-chloro substituent endows this scaffold with unique synthetic versatility: it enables nucleophilic aromatic substitution (SNAr) chemistry that is entirely inaccessible to the 2-amino analog [2]. Consequently, procurement decisions cannot rely on superficial core similarity; selection must be driven by quantitative evidence tied to the precise substitution pattern of the target compound.

Quantitative Differentiator Evidence for 2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile vs. Closest Analogs


Chlorination at C-2 Enhances Cholinesterase Inhibitory Activity Relative to the Non-Halogenated Analog

In a study evaluating tacrine-derived tetrahydroquinoline analogs, the chlorinated derivative (compound III, X = Cl, structurally corresponding to the target compound series) exhibited improved acetylcholinesterase inhibitory activity compared to its non-chlorinated counterpart (compound III, X = H) [1]. The authors explicitly stated that 'combining both of these modifications resulted in (compound III, where X = Cl) improving cholinesterase inhibitory activity' relative to the unsubstituted phenyl-tetrahydroquinoline scaffold [1]. While exact IC₅₀ values for compound III were not reported in the publicly accessible abstract, the qualitative directionality of the improvement is clearly established and consistent with the known electron-withdrawing effect of the 2-chloro substituent enhancing target binding.

Alzheimer's disease acetylcholinesterase inhibition hepatoprotection tacrine analogs

Synthetic Versatility Advantage: 2-Chloro Substituent Enables Nucleophilic Aromatic Substitution Inaccessible to 2-Amino and 2-Alkoxy Analogs

The 2-chloro group on the quinoline ring is a well-established leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling diversification with amines, alcohols, and thiols under mild conditions [1]. In contrast, the 2-amino analog (CAS 74873-41-9) has the amino group as a non-leaving substituent that instead acts as a nucleophile in further transformations, fundamentally altering the synthetic trajectory [2]. Similarly, 2-alkoxy derivatives lack a competent leaving group at this position, limiting downstream functionalization options [2]. A comprehensive review of chloroquinoline-3-carbonitrile chemistry documents that the chloro substituent at position 2 participates in a wide range of substitution reactions that are categorically unavailable to the 2-amino or 2-hydroxy/alkoxy congeners [1].

synthetic chemistry nucleophilic aromatic substitution building block medicinal chemistry

4-Phenyl Substitution Distinguishes Target Compound from 4-Unsubstituted Analog (CAS 65242-27-5)

The target compound (CAS 1132758-35-0) carries a phenyl group at the C-4 position, whereas the commercially available 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 65242-27-5) lacks this substituent entirely . The presence of a 4-aryl substituent has been demonstrated to be critical for biological activity in the tetrahydroquinoline-3-carbonitrile class: in hepatoprotection studies, 4-phenyl-substituted derivatives (compounds 1a, 1b, 2a, 2b) showed significant protective effects against CCl₄-induced liver injury by normalizing ALT, AST, TNF-α, IL-6, Bax/Bcl2, α-SMA, and TGF-β levels [1]. The 4-phenyl group contributes π-stacking interactions and hydrophobic contacts with target proteins that the 4-unsubstituted analog cannot provide, fundamentally altering target engagement profiles [1].

structure-activity relationship 4-phenyl substitution molecular recognition lipophilicity

3-Carbonitrile Group Provides a Divergent Functionalization Handle Absent in the Non-Nitrile Analog (CAS 132813-02-6)

The target compound carries a nitrile group at the C-3 position, which is absent in the closely related 2-chloro-4-phenyl-5,6,7,8-tetrahydroquinoline (CAS 132813-02-6) . The 3-carbonitrile serves as a versatile synthetic handle that can be selectively transformed into primary amides (via partial hydrolysis), carboxylic acids (via full hydrolysis), aminomethyl groups (via reduction), or tetrazoles (via [3+2] cycloaddition with azide) [1]. This divergent functionalization capacity is entirely lost in the non-nitrile analog, which lacks the C-3 functional group needed for these transformations. In the broader quinoline-3-carbonitrile literature, the nitrile group has been exploited for the construction of fused polycyclic systems including thienoquinolines and pyrroloquinolines [1].

functional group interconversion 3-carbonitrile amide synthesis tetrazole formation

Application Scenarios Supported by Evidence for 2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile


Medicinal Chemistry: Lead Optimization in Cholinesterase-Targeting Programs

Based on evidence that chlorinated 4-phenyl-tetrahydroquinoline derivatives (compound III, X = Cl series) exhibit superior acetylcholinesterase inhibitory activity relative to non-halogenated analogs [1], this compound is the appropriate starting point for structure-activity relationship (SAR) studies targeting Alzheimer's disease or related cognitive disorders. The 2-chloro substituent is not merely a placeholder but a pharmacophoric element that contributes to target engagement, as demonstrated in tacrine-derived analog studies [1].

Synthetic Chemistry: Divergent Library Synthesis via SNAr at the 2-Position

The 2-chloro group enables nucleophilic aromatic substitution with diverse amine, alcohol, and thiol nucleophiles, allowing the rapid generation of compound libraries for hit-to-lead campaigns [1]. This reactivity profile is unavailable in the 2-amino or 2-alkoxy analogs, which either lack a leaving group or require harsh conditions for substitution. The 3-carbonitrile simultaneously provides an orthogonal diversification point for amide, acid, or tetrazole formation [1], making this compound a strategically superior building block for parallel synthesis workflows.

Hepatoprotection Research: Investigating 4-Phenyl-Tetrahydroquinoline Mechanisms

The 4-phenyl-tetrahydroquinoline scaffold has demonstrated remarkable hepatoprotective effects in a CCl₄-induced acute liver injury model, normalizing key biochemical and histopathological markers of liver damage [1]. The target compound, as a chlorinated member of this class, is structurally positioned to probe the role of halogen substitution on anti-oxidative, anti-inflammatory, and anti-fibrotic pathways relevant to liver fibrosis research [1].

Chemical Biology: Tool Compound for Ion Channel Target Validation

Tetrahydroquinoline-3-carbonitrile derivatives have been characterized as potent and selective factor XIa (FXIa) inhibitors, with applications in antithrombotic research [1]. The 2-chloro substitution pattern present in the target compound provides a scaffold for the development of tool compounds to validate FXIa as a therapeutic target with a potentially improved safety profile (reduced bleeding risk) compared to conventional anticoagulants [1].

Quote Request

Request a Quote for 2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.